1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
Scientific Research Applications
Synthesis and Characterization of Benzylic Derivatives
Benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, a similar compound to 1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, have been synthesized and characterized. These compounds were developed through efficient methodologies and characterized using NMR, MS spectrum, IR spectroscopy, and elemental analysis. The molecular structure was further confirmed by single-crystal X-ray diffraction experiments, highlighting the detailed crystalline features of these compounds (Hwang et al., 2017).
Antiviral Activity of Triazine Derivatives
Research on imidazo[1,2-a]-s-triazine nucleosides, which are structurally related to this compound, demonstrates their potential antiviral activity. These compounds have been synthesized and evaluated for their effectiveness against various viruses, including herpes, rhinovirus, and parainfluenza, showing moderate activity at non-toxic dosage levels (Kim et al., 1978).
Biological Activities of Triazino and Triazolo[4,3-e]purine Derivatives
Studies on triazino and triazolo[4,3-e]purine derivatives, which are chemically akin to this compound, have revealed their potential anticancer, anti-HIV, and antimicrobial activities. Specific compounds within this group have shown notable activity against melanoma, lung cancer, breast cancer, and various bacterial strains. This research underscores the broad spectrum of biological activities that such compounds can exhibit (Ashour et al., 2012).
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2/c1-10-8-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)24(20-10)9-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPCCLQPSNWEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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